[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13452908
Molecular Formula: C17H27N3O2
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N3O2 |
|---|---|
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | benzyl N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C17H27N3O2/c1-19(13-16-9-5-6-11-20(16)12-10-18)17(21)22-14-15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-14,18H2,1H3 |
| Standard InChI Key | IUHUIKLEHJDNTC-UHFFFAOYSA-N |
| SMILES | CN(CC1CCCCN1CCN)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(CC1CCCCN1CCN)C(=O)OCC2=CC=CC=C2 |
Introduction
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a complex organic compound belonging to the carbamate derivatives class. It features a piperidine ring, an aminoethyl group, and a benzyl ester moiety, making it structurally diverse and potentially useful in various applications, particularly in pharmaceuticals and agrochemicals .
Chemical Formula and Molecular Weight
Synonyms
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Benzyl N-{[1-(2-aminoethyl)piperidin-2-yl)methyl}(methyl)carbamate
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[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]methylcarbamic acid benzyl ester
Synthesis Methods
The synthesis of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester typically involves reactions between piperidine derivatives and carbamic acid esters. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor progress and confirm product identity.
Pharmaceutical Applications
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As a carbamate derivative, this compound may act as a reversible inhibitor for enzymes like acetylcholinesterase, potentially increasing acetylcholine levels at synaptic junctions, which is crucial for neurotransmission.
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The presence of a piperidine ring suggests potential applications in neurological and psychological conditions, as piperidine structures are often associated with psychoactive substances.
Agrochemical Applications
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Carbamates are known for their use in agrochemicals, though specific applications for this compound are not well-documented.
Chemical Reactions and Stability
The compound can participate in various chemical reactions typical for carbamates and amines. Due to the reactivity of both the amine and carbamate functionalities, reactions should be conducted under controlled conditions to prevent unwanted side reactions.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [1-(2-Aminoethyl)piperidine] | Piperidine ring, amino group | Neuroactive |
| N-Benzylpiperidine | Benzyl substitution on piperidine | Analgesic properties |
| Ethylcarbamate | Carbamate structure | Anticonvulsant activity |
| [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester | Piperidine ring, aminoethyl group, benzyl ester | Potential neuropharmacological applications |
This compound's unique combination of structural features may offer distinct pharmacological profiles compared to other similar compounds, potentially enhancing its therapeutic potential while reducing side effects.
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